molecular formula C12H18N2O2S B1596909 5-(Methylsulfonyl)-2-piperidin-1-ylaniline CAS No. 849035-90-1

5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Cat. No. B1596909
CAS RN: 849035-90-1
M. Wt: 254.35 g/mol
InChI Key: ZFSSZKHDZLBLAU-UHFFFAOYSA-N
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Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “5-(Methylsulfonyl)-2-piperidin-1-ylaniline” are not available, methylsulfonyl compounds are often synthesized through sulfonylation reactions . This involves the introduction of a sulfonyl group to an organic compound, typically using a sulfonyl chloride as a reagent .


Chemical Reactions Analysis

Methylsulfonyl compounds are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can participate in various chemical reactions, including those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. For example, Methylsulfonylmethane (MSM) is a colorless solid with a melting point of 109 °C and a boiling point of 248 °C .

Scientific Research Applications

Pharmaceutical Research: Potential Therapeutic Agent

“5-(Methylsulfonyl)-2-piperidin-1-ylaniline” may hold potential as a therapeutic agent due to its structural similarity to compounds known for their medicinal properties. Its methylsulfonyl group could be leveraged in designing drugs with anti-inflammatory or analgesic effects, similar to other methylsulfonyl derivatives .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. For example, an SDS for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may cause skin and eye irritation and may be harmful if swallowed .

properties

IUPAC Name

5-methylsulfonyl-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSZKHDZLBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375536
Record name 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849035-90-1
Record name 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methylsulfonyl)-2-piperidin-1-ylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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